![molecular formula C12H12N2O3 B041844 N-[1H-吲哚-3-YL-乙酰]甘氨酸 CAS No. 13113-08-1](/img/structure/B41844.png)
N-[1H-吲哚-3-YL-乙酰]甘氨酸
描述
N-(1H-吲哚-3-乙酰基)甘氨酸是一种属于N-酰基-α-氨基酸类的有机化合物。 该化合物以吲哚环的存在为特征,吲哚环是天然产物和药物中重要的杂环体系 。 吲哚环与酰基和甘氨酸部分融合,使其成为具有潜在生物学和化学应用的独特结构 .
科学研究应用
N-(1H-吲哚-3-乙酰基)甘氨酸在科学研究中具有多种应用:
生物学: 研究其在植物激素调节中的作用,特别是在调节吲哚-3-乙酸水平方面的作用.
医学: 研究其潜在的抗炎和抗癌特性.
工业: 用于开发农用化学品和植物生长调节剂.
作用机制
N-(1H-吲哚-3-乙酰基)甘氨酸的作用机制涉及其与特定分子靶标和途径的相互作用:
类似化合物:
吲哚-3-乙酸: 具有类似结构特征的植物激素,但缺乏甘氨酸部分。
N-乙酰甘氨酸: 包含甘氨酸部分,但缺乏吲哚环。
吲哚-3-丁酸: 另一种植物激素,具有丁酸侧链而不是乙酸.
独特性: N-(1H-吲哚-3-乙酰基)甘氨酸由于其结合了吲哚和甘氨酸结构,与类似物相比具有独特的生物活性,化学反应活性 .
生化分析
Biochemical Properties
N-[1H-Indol-3-YL-acetyl]glycine acid interacts with various enzymes and proteins. For instance, it has been found to interact with the Tryptophan synthase alpha chain and Tryptophan synthase beta chain
Cellular Effects
Indole derivatives, which include N-[1H-Indol-3-YL-acetyl]glycine acid, have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that N-[1H-Indol-3-YL-acetyl]glycine acid may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known to interact with the Tryptophan synthase alpha chain and Tryptophan synthase beta chain
准备方法
合成路线和反应条件: N-(1H-吲哚-3-乙酰基)甘氨酸的合成通常涉及甘氨酸与吲哚-3-乙酸的酰化。 一种常见的方法包括使用偶氮二异丁腈 (AIBN) 作为自由基引发剂,次磷酸 (H3PO2) 作为还原剂,以及三乙胺 (Et3N) 在 1-丙醇中回流条件下进行反应 。 此反应以中等产率得到所需的化合物。
工业生产方法: 该化合物的工业生产可能涉及类似的合成路线,但规模更大。 使用连续流动反应器和优化的反应条件可以提高产物的产率和纯度。 此外,人们正在探索绿色化学方法,例如使用环境友好的溶剂和催化剂,以使工艺更加可持续 .
化学反应分析
反应类型: N-(1H-吲哚-3-乙酰基)甘氨酸会发生各种化学反应,包括:
氧化: 吲哚环可以被氧化形成吲哚-3-羧酸衍生物。
还原: 酰基可以被还原形成相应的醇。
常见试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。
还原: 使用诸如氢化铝锂 (LiAlH4) 和硼氢化钠 (NaBH4) 等还原剂。
主要产物:
氧化: 吲哚-3-羧酸衍生物。
还原: 吲哚-3-乙醇衍生物。
取代: 卤代或硝化吲哚衍生物.
相似化合物的比较
Indole-3-acetic acid: A plant hormone with similar structural features but lacks the glycine moiety.
N-acetylglycine: Contains the glycine moiety but lacks the indole ring.
Indole-3-butyric acid: Another plant hormone with a butyric acid side chain instead of the acetic acid.
Uniqueness: N-[1H-INDOL-3-YL-ACETYL]GLYCINE ACID is unique due to its combined indole and glycine structure, which imparts distinct biological activities and chemical reactivity compared to its analogs .
属性
IUPAC Name |
2-[[2-(1H-indol-3-yl)acetyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c15-11(14-7-12(16)17)5-8-6-13-10-4-2-1-3-9(8)10/h1-4,6,13H,5,7H2,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDXXLJMIHMIOIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10332228 | |
| Record name | N-[1H-INDOL-3-YL-ACETYL]GLYCINE ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10332228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13113-08-1 | |
| Record name | N-[1H-INDOL-3-YL-ACETYL]GLYCINE ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10332228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Indole-3-acetylglycine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0240661 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying N-[1H-Indol-3-YL-acetyl]glycine acid in the context of tryptophan synthase?
A1: N-[1H-Indol-3-YL-acetyl]glycine acid serves as an analogue of the natural substrate for tryptophan synthase, offering insights into the enzyme's catalytic mechanism. By examining the crystal structure of the enzyme complexed with this analogue, researchers can gain a deeper understanding of substrate binding, potential transition states, and the impact of mutations on enzyme function. [] This information can be valuable for designing new inhibitors or understanding the enzyme's role in different biological pathways.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


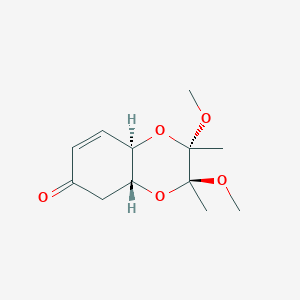


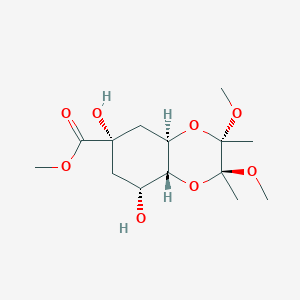

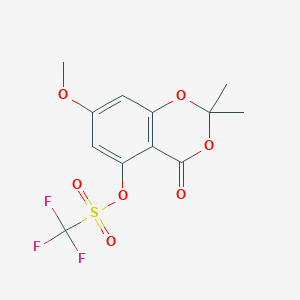
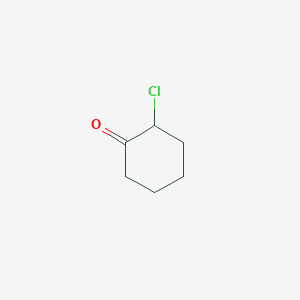
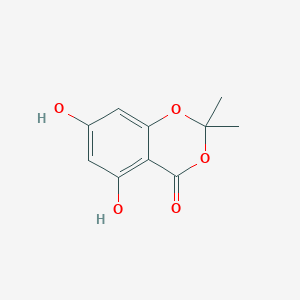




![N-[2-[3-Methoxy-4-(phenylmethoxy)phenyl]ethyl]-4-(phenylmethoxy)benzeneacetamide](/img/structure/B41788.png)

